tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate
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Description
“tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1398705-01-5 . It has a molecular weight of 263.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Structural Modification
Tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate and its analogs have been synthesized for various purposes. For example, enantiopure 3-substituted azetidine-2-carboxylic acids have been developed, serving as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Additionally, compounds like 3-(4-bromo phenyl) azetidine have been synthesized for potential antimicrobial activity (Doraswamy & Ramana, 2013).
Chemical Reactions and Modifications
These compounds are used in various chemical reactions and modifications. For instance, tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid has been modified for the introduction of different groups (Vorona et al., 2007). Aqueous phosphoric acid has been employed as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers, offering good selectivity in the presence of other acid-sensitive groups (Li et al., 2006).
Development of Novel Compounds
Research in this area also includes the development of novel compounds for further applications. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been synthesized for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Advanced Synthetic Techniques
Advanced synthetic techniques are being employed in the synthesis of compounds involving tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate. For example, an improved, gram-scale synthesis of protected 3-haloazetidines, used as versatile building blocks in medicinal chemistry, has been reported (Ji, Wojtas, & Lopchuk, 2018).
properties
IUPAC Name |
tert-butyl 3-[hydroxy(phenyl)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIKBSUWZYFZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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